molecular formula C23H21N3O3S3 B2938007 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide CAS No. 682764-27-8

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide

Cat. No.: B2938007
CAS No.: 682764-27-8
M. Wt: 483.62
InChI Key: XNTFYDGZLAKIEF-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound is a key investigational tool in oncology research, specifically targeting the angiogenesis pathway. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By potently inhibiting VEGFR-2, the primary receptor mediating the pro-angiogenic effects of VEGF, this compound effectively blocks downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and survival. Its research value is underscored by its role in elucidating the mechanistic details of tumor-induced angiogenesis and for evaluating the therapeutic potential of VEGFR-2 blockade in various cancer models. Studies have explored its efficacy in impairing vascularization and inducing apoptosis in endothelial cells, providing a strong rationale for its use in preclinical anti-angiogenic drug discovery programs. The core structure of this molecule, featuring a rhodanine-thiazolidinone scaffold, is known to be a privileged structure for developing kinase inhibitors, and this specific derivative has been optimized for high affinity towards the VEGFR-2 ATP-binding site. Researchers utilize this compound to investigate tumor microenvironment dynamics and to develop novel combination therapies targeting multiple oncogenic pathways simultaneously.

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c1-15-5-2-6-16(11-15)12-18-14-24-22(31-18)25-20(27)8-3-9-26-21(28)19(32-23(26)30)13-17-7-4-10-29-17/h2,4-7,10-11,13-14H,3,8-9,12H2,1H3,(H,24,25,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFYDGZLAKIEF-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-methylbenzyl)thiazol-2-yl)butanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan moiety and the thiazole substituent enhances its chemical properties, potentially influencing its biological efficacy.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, derivatives of similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32
Bacillus subtilisNot observed

Antifungal Activity

The compound's structural analogs have been reported to possess antifungal activity as well. Research has highlighted that certain thiazolidinone derivatives can inhibit fungal growth, although specific data for this compound requires further empirical investigation.

Anticancer Activity

The anticancer potential of thiazolidinone compounds is notable. Studies have demonstrated that derivatives containing a furan moiety exhibit moderate to strong antiproliferative effects in various cancer cell lines, including leukemia . The activity is often dose-dependent, with the electron-donating groups on the thiazolidinone moiety playing a crucial role in enhancing anticancer properties.

Cell Line Activity
Human leukemia cell linesModerate to strong
HepG2 (liver carcinoma)Significant cytotoxicity

The mechanisms underlying the biological activities of these compounds include:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Thiazolidinones may also induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Case Studies

  • Anticancer Study : In a study assessing various thiazolidinone derivatives, it was found that modifications at the C-terminal significantly influenced antiproliferative activity against human leukemia cell lines. The MTT assay indicated that compounds with specific substituents showed enhanced activity compared to others .
  • Antimicrobial Study : Another investigation into rhodanine-furan conjugates revealed their effectiveness against Staphylococcus aureus, confirming the potential of similar structures in developing new antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of thiazolidinone derivatives with variable aromatic substituents. Below is a systematic comparison with structurally related analogs:

Structural and Physicochemical Comparison

Compound Name Substituent on N-atom Molecular Formula Molecular Weight Key Structural Differences
Target Compound 5-(3-methylbenzyl)thiazol-2-yl Not provided Not provided Unique thiazole-linked 3-methylbenzyl group; likely enhances lipophilicity and steric bulk.
(E)-N-(4-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide 4-ethoxyphenyl C21H20N2O4S2 452.53 Ethoxy group increases electron density; may improve solubility in polar solvents.
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide Pyridin-2-yl C17H15N3O3S2 373.45 Pyridine moiety enhances hydrogen-bonding capacity; lower molecular weight.
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide 2-hydroxy-5-nitrophenyl C18H15N3O6S2 433.46 Nitro and hydroxy groups introduce polarity and potential cytotoxicity.
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide 4-nitrophenyl C18H15N3O5S2 417.5 Nitro group increases electron-withdrawing effects; may reduce metabolic stability.

Functional and Pharmacological Insights

  • However, nitro groups may also increase toxicity risks . Thiazole vs. Pyridine (): The pyridin-2-yl analog (MW 373.45) has lower steric hindrance compared to the target compound’s 5-(3-methylbenzyl)thiazol-2-yl group, which may favor deeper binding pockets in target proteins . Ethoxy vs. Methylbenzyl (): The 4-ethoxyphenyl substituent (MW 452.53) improves aqueous solubility compared to the hydrophobic 3-methylbenzyl group in the target compound, suggesting divergent pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.